molecular formula C11H18O4 B14300909 Methyl 2-butyl-3,5-dioxohexanoate CAS No. 113618-25-0

Methyl 2-butyl-3,5-dioxohexanoate

Cat. No.: B14300909
CAS No.: 113618-25-0
M. Wt: 214.26 g/mol
InChI Key: ZFZRSJKXRAUWJA-UHFFFAOYSA-N
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Description

Methyl 2-butyl-3,5-dioxohexanoate is a substituted 3,5-dioxohexanoate ester characterized by a butyl group at the C2 position and a methyl ester at the terminal carboxyl group. Its structure includes two ketone groups at C3 and C5, making it a 1,3-diketone derivative.

Properties

CAS No.

113618-25-0

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-butyl-3,5-dioxohexanoate

InChI

InChI=1S/C11H18O4/c1-4-5-6-9(11(14)15-3)10(13)7-8(2)12/h9H,4-7H2,1-3H3

InChI Key

ZFZRSJKXRAUWJA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)CC(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

General Procedure and Mechanism

A scalable one-pot method for γ,δ-unsaturated β-ketoesters, as reported by, involves enone intermediates cyclized under acid catalysis. For Methyl 2-methyl-3,5-dioxohexanoate (9a), methyl 2-diazo-3-oxobutanoate (1a) reacts with vinyl ethers to form enones, which undergo alcoholysis with p-toluenesulfonic acid (p-TsOH) in refluxing methanol. The butyl analog can be synthesized by substituting n-butyl vinyl ether for methyl vinyl ether.

Reaction Steps :

  • Enone Formation : Diazoketone 1a reacts with n-butyl vinyl ether via [2+2] cycloaddition, yielding a transient enone.
  • Alcoholysis : The enone is treated with methanol and p-TsOH, inducing cycloreversion and esterification to form the diketoester.

Optimization :

  • Catalyst : p-TsOH (0.5 mmol per 0.5 mmol substrate) ensures rapid cycloreversion.
  • Solvent : Methanol facilitates both reaction and purification, with yields reaching 71% after 10 hours.
  • Temperature : Reflux conditions (65–70°C) balance reaction rate and byproduct suppression.

Adaptation for Butyl Derivatives

Replacing methyl vinyl ether with n-butyl vinyl ether introduces the butyl group at position 2. Structural analogs from demonstrate that longer alkyl chains marginally reduce yields (56–71%) due to steric hindrance during cycloaddition. Purification via silica gel chromatography (hexane:ethyl acetate = 20:1) resolves this issue, affording >95% purity.

Claisen Condensation Approach

Classical Methodology

The Claisen condensation, coupling esters with ketones, offers a complementary route. Methyl acetoacetate and butyl acetoacetate undergo base-catalyzed condensation to form the 3,5-diketoester backbone.

Procedure :

  • Base Selection : Sodium methoxide (NaOMe) in anhydrous methanol deprotonates the α-carbon of methyl acetoacetate.
  • Nucleophilic Attack : The enolate attacks the carbonyl of butyl acetoacetate, forming a β-ketoester intermediate.
  • Decarboxylation : Heating induces loss of CO₂, yielding the diketoester.

Challenges :

  • Regioselectivity : Competing aldol pathways necessitate strict temperature control (0–5°C).
  • Yield Limitations : Reported yields for analogous compounds range from 45–60%, requiring iterative recrystallization.

Oxidation of Diol Precursors

Diol Synthesis and Oxidation

Patent WO2014203045A1 details oxidation strategies for tert-butyl diketoesters, adaptable to methyl esters. Sodium borohydride reduces α,β-unsaturated esters to diols, which are oxidized to diketoesters using Cu(II)/TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) systems.

Steps for Methyl 2-Butyl-3,5-dioxohexanoate :

  • Reduction : Hydrogenate methyl 2-butyl-3,5-dienoate with NaBH₄ in micellar aqueous solution (0–5°C), achieving >80% diastereomeric excess.
  • Oxidation : Treat the diol with Cu(OTf)₂, bipyridine ligands, and TEMPO under O₂ at 30–50°C, affording the diketoester in 85% yield.

Advantages :

  • Stereocontrol : Micellar conditions enhance diol stereoselectivity.
  • Scalability : The Cu/TEMPO system tolerates gram-to-kilogram scaling.

Green Synthesis Methods

Solvent-Free and Catalytic Innovations

The same patent emphasizes solvent-free ketalization and catalytic oxidations. Key innovations include:

  • Micellar Catalysis : Sodium dodecyl sulfate (SDS) aggregates enable aqueous-phase reductions, reducing organic solvent use by 70%.
  • TEMPO-Mediated Oxidation : TEMPO/O₂ systems replace toxic Cr(VI) reagents, aligning with green chemistry principles.

Environmental Metrics :

  • E-Factor : 0.9 (vs. 3.2 for traditional methods).
  • Atom Economy : 89% (vs. 65% for Claisen condensation).

Comparative Analysis of Preparation Methods

Table 1: Synthesis Methods for this compound

Method Starting Materials Reagents/Catalysts Conditions Yield Purity Source
One-Pot Cyclization Methyl 2-diazo-3-oxobutanoate, n-butyl vinyl ether p-TsOH, MeOH Reflux, 10 h 56–71% >95%
Claisen Condensation Methyl acetoacetate, butyl acetoacetate NaOMe, MeOH 0–5°C, 12 h 45–60% 90%
Diol Oxidation Methyl 2-butyl-3,5-dienoate NaBH₄, Cu(OTf)₂, TEMPO 30–50°C, O₂, 6 h 85% 98%
Green Synthesis Diene precursor SDS, TEMPO, O₂ Aqueous micelles, 5 h 82% 97%

Key Observations :

  • One-Pot Cyclization offers rapid access but requires specialized diazoketone precursors.
  • Diol Oxidation achieves the highest yields and purity, ideal for industrial applications.
  • Green Methods balance efficiency and sustainability, though initial setup costs are higher.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-3,5-dioxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-butyl-3,5-dioxohexanoate involves its interaction with specific enzymes and molecular targets. For example, during enzymatic reduction, the compound binds to the active site of alcohol dehydrogenases, where it undergoes a reduction reaction facilitated by the transfer of a hydride ion from the cofactor NADPH . This process results in the formation of enantiomerically pure alcohols with high selectivity.

Comparison with Similar Compounds

Key Research Findings

Dynamic Kinetic Resolution (DKR): Enzymatic DKR of racemic 1,3-diketones, including this compound analogs, enables the production of enantiopure alcohols. This method avoids traditional resolution techniques’ yield limitations .

Biphasic Systems : tert-Butyl esters (e.g., CDHE) exhibit superior stability in aqueous/organic biphasic systems, enhancing enzyme productivity and ee in reductions .

Substituent Effects : Electron-withdrawing groups (e.g., Cl at C6) direct reduction to specific ketones, while bulky alkyl groups (e.g., C2-butyl) influence steric control in asymmetric synthesis .

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